8-cyclohexyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-cyclohexyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H32N6O3 and its molecular weight is 428.537. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation for Antidepressant Agents
A series of derivatives, including the specified compound, were synthesized and evaluated for their affinity towards serotonin (5-HT1A/5-HT7) receptors and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. These compounds have been explored for potential antidepressant and anxiolytic applications, with certain derivatives showing promise in preliminary pharmacological in vivo studies. This highlights the potential of these derivatives as lead compounds for developing new antidepressant and/or anxiolytic drugs (Zagórska et al., 2016).
Receptor Affinity and Phosphodiesterase Activity
Further research on derivatives of imidazo- and pyrimidino[2,1-f]purines, including the specified compound, has explored their affinity for serotonin and dopamine receptors, as well as their inhibitory potencies for phosphodiesterases PDE4B1 and PDE10A. This work has contributed to the understanding of structure-activity relationships necessary for receptor and enzyme activity, presenting a basis for future modifications and detailed mechanistic studies (Zagórska et al., 2016).
Anticancer Activity
Compounds bearing a morpholinoethyl group and a substituted imidazole segment have been designed, synthesized, and tested as anticancer agents against various human cancer cell lines. This research has identified compounds with significant antiproliferative activity, marking them as potential candidates for further development in cancer therapy (Liu et al., 2018).
Evaluation for Anticancer Activity
The synthesis and evaluation of derivatives for anticancer activity have been carried out, with certain compounds showing good activity against various cancer cell lines. This area of research opens up new avenues for the development of novel anticancer agents (Kumar et al., 2013).
Properties
IUPAC Name |
6-cyclohexyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6O3/c1-15-16(2)28-18-19(23-21(28)27(15)17-7-5-4-6-8-17)24(3)22(30)26(20(18)29)10-9-25-11-13-31-14-12-25/h17H,4-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSKJPWPGOAKIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CCN5CCOCC5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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